N-Methyl-L-aspartic acid
CAS No.: 4226-18-0
VCID: VC21538510
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Methyl-L-aspartic acid is an aspartic acid derivative with significant roles in neuropharmacology and neuroscience research. It serves as a selective agonist for N-methyl-D-aspartate (NMDA) receptors, although its primary form used in research is often the hydrochloride salt, N-Methyl-L-aspartic acid hydrochloride. This compound is crucial for studying synaptic plasticity, neurodegenerative diseases, and various biochemical processes related to neurotransmitter activity. Biological and Neuropharmacological RolesN-Methyl-L-aspartic acid is primarily used as a potent agonist for NMDA receptors, which are essential for synaptic plasticity and memory formation . These receptors are also implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's, making N-Methyl-L-aspartic acid a valuable tool in pharmaceutical development . Neuroscience Research
Pharmaceutical Development
Biochemical AssaysN-Methyl-L-aspartic acid is employed in biochemical assays to evaluate NMDA receptor activity. This helps researchers understand how drugs interact with these receptors and how they might affect neurological functions . Cell Culture StudiesThe compound is used in cell culture systems to enhance neuronal growth and differentiation. This facilitates studies on brain development and function, providing insights into how neurons develop and interact . Behavioral StudiesIn animal models, N-Methyl-L-aspartic acid is used to assess cognitive functions and behavioral responses. This contributes to the understanding of learning and memory processes by simulating the effects of excitatory neurotransmitters on behavior . |
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CAS No. | 4226-18-0 |
Product Name | N-Methyl-L-aspartic acid |
Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | (2S)-2-(methylamino)butanedioic acid |
Standard InChI | InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 |
Standard InChIKey | HOKKHZGPKSLGJE-VKHMYHEASA-N |
Isomeric SMILES | CN[C@@H](CC(=O)O)C(=O)O |
SMILES | CNC(CC(=O)O)C(=O)O |
Canonical SMILES | CNC(CC(=O)O)C(=O)O |
Synonyms | N-Methyl-L-asparticacid;4226-18-0;(S)-2-(Methylamino)succinicacid;L-Asparticacid,N-methyl-(9CI);bmse000741;L-Asparticacid,N-methyl-;(2S)-2-(methylamino)butanedioicacid;N-Methylasparticacid;N-Me-Asp-OH;methyl-l-asparticacid;AC1L3P8P;AC1Q5T3E;n-methyl-(d)-asparticacid;M3387_SIGMA;SCHEMBL163692;UNII-06M97TDT18;CTK4I5955;HOKKHZGPKSLGJE-VKHMYHEASA-N;MolPort-003-938-446;06M97TDT18;ZINC1733908;ANW-59228;AR-1K7654;MFCD00069561;NSC16206 |
Reference | Hu et al. Zinc activates damage-sensing TRPA1 ion channels Nature Chemical Biology, doi: 10.1038/nchembio.146, published online 8 February 2009 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 92982 |
Last Modified | Aug 15 2023 |
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